![molecular formula C17H22N4O2S B2413282 5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 1428349-40-9](/img/structure/B2413282.png)
5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The product is often purified by crystallization from 96% ethanol and characterized by 1 H NMR, 13 C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve refluxing in phosphorus oxychloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using techniques such as IR, 1 H NMR, 13 C NMR, and HRMS spectra .Scientific Research Applications
- The triazole-pyrimidine hybrid has demonstrated neuroprotective effects by reducing neuronal death. Specifically, it downregulates the expression of the endoplasmic reticulum (ER) chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
- Chronic neuroinflammation contributes to neurodegeneration. The compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Neuroprotection
Anti-Neuroinflammatory Activity
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
Related compounds have shown to interact favorably with active residues of atf4 and nf-kb proteins . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Related compounds have shown to inhibit the nf-kb inflammatory pathway . This inhibition results in a reduction of inflammation, which can have downstream effects on various cellular processes.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have demonstrated significant anti-neuroinflammatory properties and promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
The future directions for research into this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . This could include more in-depth studies into its mechanism of action and potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
5-methyl-4-[4-[(3-methylphenyl)methylsulfonyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14-4-3-5-16(10-14)12-24(22,23)21-8-6-20(7-9-21)17-15(2)11-18-13-19-17/h3-5,10-11,13H,6-9,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKHGDACFQPPMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=NC=NC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine |
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